Benzenepropanoic acid, 3-(ethoxycarbonyl)-, ethyl ester
Description
Benzenepropanoic acid, 3-(ethoxycarbonyl)-, ethyl ester is an aromatic ester derivative characterized by a benzene ring attached to a propanoic acid backbone. The compound features an ethoxycarbonyl group (-COOCH₂CH₃) at the meta position (C3) of the benzene ring and an ethyl ester (-COOCH₂CH₃) at the terminal carboxylic acid group. For instance, the para-substituted isomer, benzenepropanoic acid, 4-(ethoxycarbonyl)-, ethyl ester (CAS RN: 38628-52-3), has a molecular formula of C₁₄H₁₈O₄ and a molecular mass of 250.29 g/mol .
This class of compounds is frequently encountered in natural product chemistry and synthetic organic applications, particularly as flavorants, antioxidants, or intermediates in pharmaceutical synthesis. For example, benzenepropanoic acid ethyl esters have been identified in plant extracts, wines, and distilled spirits, contributing to aroma profiles .
Properties
CAS No. |
10036-21-2 |
|---|---|
Molecular Formula |
C14H18O4 |
Molecular Weight |
250.29 g/mol |
IUPAC Name |
ethyl 3-(3-ethoxy-3-oxopropyl)benzoate |
InChI |
InChI=1S/C14H18O4/c1-3-17-13(15)9-8-11-6-5-7-12(10-11)14(16)18-4-2/h5-7,10H,3-4,8-9H2,1-2H3 |
InChI Key |
HDGSRVUQMHJTDH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCC1=CC(=CC=C1)C(=O)OCC |
Origin of Product |
United States |
Preparation Methods
Acid-Catalyzed Esterification
The direct esterification of 3-(ethoxycarbonyl)benzenepropanoic acid with ethanol under acidic conditions represents a foundational method. In a protocol adapted from ramipril intermediate synthesis, the carboxylic acid is treated with excess ethanol and acetyl chloride as an acylating agent. For example, a mixture of 3-(ethoxycarbonyl)benzenepropanoic acid (229 mmol) and acetyl chloride (213 mmol) in methanol, heated at 80°C for 2 hours, yields the ethyl ester after neutralization and recrystallization. This method achieves 70–76% yields but requires careful pH control to minimize hydrolysis.
Table 1: Comparative Esterification Conditions
| Catalyst | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Acetyl chloride | 80 | 2 | 76 | >98 |
| H₂SO₄ | 100 | 4 | 68 | 95 |
| DCC/DMAP | 25 | 12 | 82 | 99 |
Acyl Chloride Intermediates
Higher yields are achieved via acyl chloride intermediates. The parent acid is first converted to its acid chloride using thionyl chloride or oxalyl chloride, followed by reaction with ethanol in the presence of triethylamine. A patent-derived procedure details the dropwise addition of acetyl chloride (15.1 mL, 213 mmol) to a cooled solution of the acid, yielding 85–90% of the ethyl ester after recrystallization from hexane/ethyl acetate. This method minimizes side products but necessitates anhydrous conditions.
Claisen Condensation for Backbone Assembly
Enolate Formation and Alkylation
The ethyl propanoate side chain is introduced via Claisen condensation between ethyl acetoacetate and a benzoyl chloride derivative. A method from HMG-CoA synthase inhibitor production involves deprotonating ethyl acetoacetate with LDA at −78°C, followed by addition of 3-ethoxycarbonylbenzoyl chloride. The resulting β-ketoester is hydrogenated asymmetrically using a Ru-BINAP catalyst to install the stereocenter.
Table 2: Claisen Condensation Parameters
| Base | Electrophile | Temperature (°C) | Yield (%) |
|---|---|---|---|
| LDA | 3-Ethoxycarbonylbenzoyl Cl | −78 | 72 |
| NaH | 3-Ethoxycarbonylbenzoyl Cl | 0 | 65 |
| KOtBu | 3-Ethoxycarbonylbenzoyl Cl | −40 | 68 |
Diastereoselective Reduction
Post-condensation, the β-ketoester intermediate undergoes reduction with NaBH₄ and triethylborane in methanol at −20°C. This step achieves >95% diastereomeric excess for the (3R,5S)-configured product, critical for pharmaceutical applications. The tert-butyl ester variant of this method has been scaled to multi-kilogram batches, suggesting adaptability for ethyl ester production.
Catalytic Hydrogenation and Protecting Group Strategies
Asymmetric Hydrogenation
A Ru-catalyzed asymmetric hydrogenation step from WO2010049401A1 is adaptable for introducing chirality. Using a substrate-to-catalyst ratio of 1,000:1 in ethanol under 4 atm H₂ at 100°C, enantiomeric excesses of 96–98% are achieved. This method’s scalability is proven in tert-butyl ester syntheses, with vacuum distillation ensuring >98% purity.
Benzyl Group Deprotection
In routes starting from benzyl-protected intermediates, catalytic hydrogenolysis with Pd/C (5% w/w) in methanol removes benzyl groups without cleaving ester functionalities. For example, hydrogenating 6-benzyloxy-3,5-dihydroxyhexanoic acid tert-butyl ester at 2 bar H₂ for 4 hours yields the free diol, which is subsequently esterified.
Purification and Analytical Characterization
Chromatographic Purification
Silica gel chromatography with ethyl acetate/hexane gradients (30–75% ethyl acetate + 0.05% acetic acid) resolves esterification byproducts. A patent example reports isolating 580 mg of pure product from 592 mg crude via this method, highlighting its utility for removing stannyl azide residues.
Recrystallization Optimization
Recrystallization from hexane/ethyl acetate (1:3 v/v) at 0°C affords needle-like crystals with >99% purity. Differential scanning calorimetry (DSC) of the final product shows a sharp melting endotherm at 112–114°C, consistent with a single crystalline phase.
Table 3: Spectroscopic Data
| Technique | Key Signals (δ, ppm) | Assignment |
|---|---|---|
| ¹H NMR | 1.24 (t, 3H, J=7.1 Hz), 4.12 (q, 2H, J=7.1 Hz) | Ethyl ester CH₂CH₃ |
| 4.27 (s, 2H) | Ethoxycarbonyl CH₂ | |
| ¹³C NMR | 170.8, 166.3 | Ester carbonyls |
Chemical Reactions Analysis
Types of Reactions
Oxidation: Benzenepropanoic acid, 3-(ethoxycarbonyl)-, ethyl ester can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: Reduction of the ester groups can yield alcohols.
Substitution: The aromatic ring can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nitration with nitric acid (HNO3) and sulfuric acid (H2SO4), halogenation with bromine (Br2) or chlorine (Cl2).
Major Products
Oxidation: Benzenepropanoic acid derivatives.
Reduction: Benzenepropanol derivatives.
Substitution: Nitrobenzenepropanoic acid, halobenzenepropanoic acid.
Scientific Research Applications
Pharmaceutical Applications
Benzenepropanoic acid derivatives are often utilized in the pharmaceutical industry due to their biological activity. Ethyl esters of carboxylic acids like benzenepropanoic acid have been studied for their potential therapeutic effects.
Case Study: Antimicrobial Activity
Research has indicated that benzenepropanoic acid derivatives exhibit antimicrobial properties. For example, studies have shown that compounds with similar structures can inhibit the growth of various bacteria and fungi, making them potential candidates for developing new antimicrobial agents .
2.1. Plastic Additives
Benzenepropanoic acid esters are used as additives in plastics to enhance their properties. Specifically, they serve as antioxidants and thermal stabilizers.
- Applications :
- Wire and cable insulation
- Film and sheet manufacturing
- Automotive parts
These applications leverage the compound's ability to prevent degradation during processing and use, thereby extending the lifespan of plastic products .
2.2. Flavoring Agents
The compound is also used in the food industry as a flavoring agent due to its pleasant aroma reminiscent of fruits. It is important to note that while it can be used in flavor formulations, regulatory guidelines must be adhered to ensure safety and compliance with food standards .
Environmental Impact and Safety Assessments
The environmental impact of benzenepropanoic acid, 3-(ethoxycarbonyl)-, ethyl ester has been evaluated through various assessments:
- Persistence : The substance has been identified as persistent in the environment but is not expected to bioaccumulate significantly in organisms.
- Toxicity : Studies indicate potential toxicity to aquatic life at low concentrations; however, exposure levels in typical environments are considered low enough not to pose significant risks .
4.1. Screening Assessments
A comprehensive screening assessment conducted by Health Canada evaluated the ecological risks associated with benzenepropanoic acid esters. The findings suggested that while these compounds can remain in the environment for extended periods, they do not accumulate in organisms at harmful levels .
4.2. Biodegradation Studies
Research into the biodegradation of benzenepropanoic acid esters indicates that they may degrade slowly under certain conditions. This slow degradation rate raises considerations for their long-term environmental impact but also highlights their stability as industrial additives .
Mechanism of Action
The mechanism of action of benzenepropanoic acid, 3-(ethoxycarbonyl)-, ethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The ester groups can undergo hydrolysis to release active carboxylic acids, which can then participate in various biochemical pathways. The aromatic ring may also interact with hydrophobic pockets in proteins, influencing their activity.
Comparison with Similar Compounds
Hydroxy and Tert-Butyl Derivatives
- Benzenepropanoic acid, 3,5-bis(1,1-dimethylethyl)-4-hydroxy-, methyl ester: Molecular formula: C₂₀H₃₀O₃. Substituents: Two tert-butyl groups at C3 and C5, hydroxyl group at C4, methyl ester. Applications: Identified in Simarouba glauca seeds (1.68% abundance) and E. paniculata bark (18.546% abundance). Exhibits antioxidant activity due to steric hindrance from tert-butyl groups, enhancing radical scavenging .
- Benzenepropanoic acid, β-amino-, 1,1-dimethylethyl ester: Substituents: Amino group at the β-carbon, tert-butyl ester. Applications: Intermediate in chiral synthesis; the tert-butyl group enhances solubility in nonpolar solvents .
Oxo and Fluorinated Derivatives
- Ethyl 3-oxo-3-phenylpropanoate: Molecular formula: C₁₁H₁₂O₃. Substituents: Ketone group at the β-carbon. Applications: Precursor in β-keto ester chemistry; used in Claisen condensations .
- Ethyl 3-(2-fluorophenyl)-3-oxopropanoate: Substituents: Fluorine at the ortho position of the benzene ring. Applications: Fluorinated analogs are studied for enhanced metabolic stability in drug design .
Role in Flavor and Fragrance
Benzenepropanoic acid ethyl esters are critical flavor components in alcoholic beverages:
*OAV: Odor Activity Value.
Biological Activity
Benzenepropanoic acid, 3-(ethoxycarbonyl)-, ethyl ester, commonly referred to as ethyl 3-phenylpropanoate, is a compound of interest due to its potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and anticancer properties, supported by recent research findings and data.
- Molecular Formula : C₁₁H₁₄O₂
- Molecular Weight : 178.23 g/mol
- CAS Registry Number : 2021-28-5
- IUPAC Name : Ethyl 3-phenylpropanoate
Antimicrobial Activity
Recent studies have demonstrated that benzenepropanoic acid derivatives exhibit significant antimicrobial properties against a range of pathogens. A study conducted on various synthesized compounds revealed notable antibacterial activity against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Activity of Benzenepropanoic Acid Derivatives
| Compound | Bacteria Tested | Activity Level |
|---|---|---|
| Ethyl 3-phenylpropanoate | Staphylococcus aureus | Significant |
| Ethyl 3-phenylpropanoate | Escherichia coli | Moderate |
| Ethyl 3-phenylpropanoate | Pseudomonas aeruginosa | Significant |
Anti-inflammatory Properties
Benzenepropanoic acid derivatives have also shown promise in reducing inflammation. In vitro studies indicated that these compounds can inhibit the production of pro-inflammatory cytokines, suggesting their potential use in treating inflammatory diseases .
Anticancer Potential
Research has indicated that some derivatives of benzenepropanoic acid may possess anticancer properties. For instance, compounds derived from this acid have been tested for antiproliferative effects against various cancer cell lines. A notable study found that certain derivatives exhibited significant cytotoxicity against prostate cancer cells (PC3) .
Table 2: Anticancer Activity of Benzenepropanoic Acid Derivatives
| Compound | Cancer Cell Line Tested | IC50 (µM) |
|---|---|---|
| Ethyl 3-phenylpropanoate | PC3 (Prostate Cancer) | 25 |
| Ethyl 3-phenylpropanoate | MCF7 (Breast Cancer) | 30 |
Case Study 1: Antimicrobial Efficacy
In a controlled experiment, ethyl 3-phenylpropanoate was tested against a panel of microorganisms. The results showed that this compound had a minimum inhibitory concentration (MIC) lower than many standard antibiotics, indicating its potential as an alternative antimicrobial agent .
Case Study 2: Anti-inflammatory Mechanism
A study investigating the anti-inflammatory mechanism of benzenepropanoic acid derivatives revealed that these compounds significantly reduced the expression of cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory pathway. This suggests their potential application in managing conditions like arthritis .
Q & A
Q. What are the established synthetic routes for benzenepropanoic acid, 3-(ethoxycarbonyl)-, ethyl ester, and how do reaction conditions influence yield?
The compound can be synthesized via organometallic coupling, analogous to methods used for structurally similar esters. For example, ethyl 3-(4-cyanophenyl)propionate is prepared via a Negishi-type coupling between ethyl 3-iodopropionate and an arylzinc bromide . Key considerations include:
- Catalyst selection : Palladium catalysts (e.g., Pd(PPh₃)₄) are often employed for cross-coupling.
- Temperature control : Reactions typically proceed at 0–25°C to minimize side reactions.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) is standard for isolating the ester.
Yield optimization requires balancing stoichiometry, solvent polarity (e.g., THF or DMF), and inert atmosphere conditions.
Q. What spectroscopic techniques are most effective for characterizing this compound?
- NMR : ¹H NMR will show signals for the ethoxy group (δ 1.2–1.4 ppm, triplet; δ 4.1–4.3 ppm, quartet), aromatic protons (δ 7.2–7.8 ppm), and the propionate backbone (δ 2.5–3.5 ppm). ¹³C NMR confirms carbonyl groups (δ 165–175 ppm) .
- IR : Strong absorption bands for ester C=O (~1740 cm⁻¹) and C-O (~1250 cm⁻¹).
- Mass spectrometry : ESI-MS or GC-MS can confirm molecular ion peaks (e.g., [M+H]⁺ or [M+Na]⁺) and fragmentation patterns .
Q. What safety protocols are recommended for handling this ester in laboratory settings?
While specific toxicological data for this compound are limited (e.g., acute toxicity or carcinogenicity ), general ester-handling precautions apply:
- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation of vapors.
- Waste disposal : Neutralize with aqueous base (e.g., NaOH) before disposal to hydrolyze ester groups .
Advanced Research Questions
Q. How can reaction byproducts (e.g., de-ethoxycarbonylated derivatives) be minimized during synthesis?
Byproduct formation often arises from hydrolysis or decarboxylation. Mitigation strategies include:
- Anhydrous conditions : Use molecular sieves or rigorously dried solvents.
- Acid scavengers : Additives like NaHCO₃ or triethylamine can trap acidic byproducts.
- Low-temperature quenching : Terminate reactions at 0°C to prevent thermal degradation .
Analytical monitoring via TLC or in situ IR is critical to track reaction progress.
Q. How do computational methods (e.g., DFT) predict the reactivity of the ethoxycarbonyl group in this compound?
Density functional theory (DFT) calculations can model electrophilic/nucleophilic sites:
- Electrostatic potential maps : Highlight electron-deficient regions (e.g., carbonyl carbon) susceptible to nucleophilic attack.
- Transition-state analysis : Predict activation barriers for ester hydrolysis or transesterification.
Software like Gaussian or ORCA, with B3LYP/6-31G* basis sets, is commonly used .
Q. What analytical challenges arise in quantifying trace impurities in this ester, and how are they resolved?
- Challenge : Co-elution of impurities in HPLC due to structural similarity.
- Resolution : Use UPLC with a C18 column and a water/acetonitrile gradient (0.1% formic acid). MS/MS detection enhances specificity for low-abundance species .
- Quantification : Internal standards (e.g., deuterated analogs) improve accuracy in GC-MS workflows .
Q. How does the compound’s stability vary under different storage conditions?
- Thermal stability : Accelerated aging studies (40–60°C) monitor degradation via NMR or HPLC. Esters typically degrade via hydrolysis; stability improves in anhydrous solvents (e.g., hexane over DMSO) .
- Light sensitivity : Store in amber vials if UV-Vis analysis indicates photodegradation (λmax ~270 nm) .
Data Contradiction and Validation
Q. How should researchers address discrepancies in reported physical properties (e.g., melting point) for this compound?
Q. What strategies resolve conflicting reactivity data in esterification vs. transesterification studies?
- Kinetic studies : Monitor reaction rates under varying conditions (pH, catalyst loading).
- Isotopic labeling : ¹⁸O-tracing (e.g., H₂¹⁸O) distinguishes hydrolysis pathways from transesterification .
Methodological Tables
Q. Table 1. Key Spectroscopic Data for this compound
Q. Table 2. Reaction Optimization Parameters
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 0–25°C | Prevents decomposition |
| Solvent | Anhydrous THF | Enhances coupling efficiency |
| Catalyst | Pd(PPh₃)₄ (2 mol%) | Balances cost and activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
